molecular formula C20H19FN4O3S B2890320 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1235100-75-0

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2890320
CAS No.: 1235100-75-0
M. Wt: 414.46
InChI Key: TZCQYUVEGQMIEW-UHFFFAOYSA-N
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Description

The compound "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is a synthetic organic compound with a unique structure, belonging to the class of imidazole derivatives. It exhibits potential biological activities and has been the subject of research in various scientific fields due to its complex molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" typically involves a multi-step organic synthesis process. Key starting materials include 4-fluoroaniline and 3-nitrobenzaldehyde, which undergo condensation to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a thiolating agent to yield the imidazole core. Subsequent acetylation with isopropylamine leads to the final compound.

Industrial Production Methods

Industrial production methods often involve optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Scale-up synthesis may also employ continuous flow reactors for efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions including:

  • Oxidation: : Involves converting the thio group to sulfone or sulfoxide derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : Possible electrophilic and nucleophilic substitutions at the phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Use of peroxides or osmium tetroxide.

  • Reduction: : Catalytic hydrogenation or metal-acid combinations.

  • Substitution: : Common reagents include halogenating agents and nucleophiles like amines and alcohols.

Major Products

  • Oxidation Products: : Sulfone or sulfoxide derivatives.

  • Reduction Products: : Amine derivatives of the original nitro group.

  • Substitution Products: : Substituted derivatives at the phenyl rings depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

Biology

Investigated for its bioactivity against certain microbial strains, showing promise in antimicrobial research.

Medicine

Potential therapeutic applications are being explored, including as an anti-inflammatory or anticancer agent due to its unique molecular interactions.

Industry

Applications in developing novel materials and as a precursor in manufacturing other specialty chemicals.

Mechanism of Action

The exact mechanism of action varies depending on its application:

  • In biological systems: , it interacts with specific enzymes or proteins, potentially inhibiting their function.

  • In medicinal chemistry: , it may modulate signal transduction pathways or interact with receptors at the cellular level.

Comparison with Similar Compounds

Compared to other imidazole derivatives, "2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide" is unique in its specific substitution pattern, providing distinct chemical and biological properties.

List of Similar Compounds

  • 1-(4-fluorophenyl)-2-(1H-imidazol-5-yl)ethanone

  • 3-nitro-1H-imidazole

  • N-isopropyl-2-thioacetamide

Each of these compounds shares structural features with "this compound" but differs in specific substituents or functional groups, leading to varied properties and applications.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-13(2)23-19(26)12-29-20-22-11-18(14-4-3-5-17(10-14)25(27)28)24(20)16-8-6-15(21)7-9-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCQYUVEGQMIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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